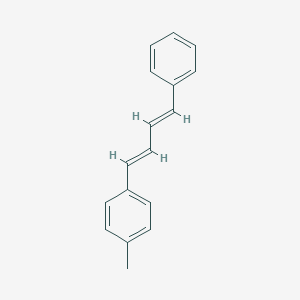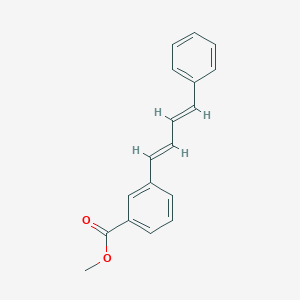![molecular formula C15H15BrO6 B371769 9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carboxylic acid](/img/structure/B371769.png)
9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carboxylic acid: is a chemical compound with the molecular formula C15H15BrO6 and a molecular weight of 371.18 g/mol . This compound is primarily used for research purposes and is not intended for human or veterinary use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carboxylic acid involves multiple steps, including the bromination of specific organic precursors. The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: : Industrial production methods for 9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5300~2,5~0~3,9~ standard organic synthesis techniques involving bromination and esterification are likely employed.
Análisis De Reacciones Químicas
Types of Reactions: : 9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Utilized in preclinical studies to explore potential therapeutic effects and drug interactions.
Industry: Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and experimental conditions.
Comparación Con Compuestos Similares
Similar Compounds: : Compounds similar to 9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carboxylic acid include other brominated organic molecules with similar molecular structures and functional groups.
Uniqueness: : this compound is unique due to its specific molecular configuration, which allows it to interact with particular enzymes and biochemical pathways differently compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H15BrO6 |
|---|---|
Peso molecular |
371.18g/mol |
InChI |
InChI=1S/C15H15BrO6/c16-13-7-5-8(13)10-9(15(13)21-3-4-22-15)6(7)12(5,11(17)18)14(10)19-1-2-20-14/h5-10H,1-4H2,(H,17,18) |
Clave InChI |
GCTJOCJIURITLW-UHFFFAOYSA-N |
SMILES |
C1COC2(O1)C3C4C5C2(C6C5C4(C7(C63)OCCO7)Br)C(=O)O |
SMILES canónico |
C1COC2(O1)C3C4C5C2(C6C5C4(C7(C63)OCCO7)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Phenylbenzo[c]phenanthrene](/img/structure/B371692.png)

![(1,3-Dimethylbenzo[c]phenanthren-6-yl)methanol](/img/structure/B371694.png)

![1,3-ditert-butyl-5-[(E)-2-(3,5-ditert-butylphenyl)ethenyl]benzene](/img/structure/B371697.png)


![6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene](/img/structure/B371702.png)



